tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate

Lipophilicity Drug-likeness Physicochemical property

tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate (CAS 1353954-53-6) is a heterocyclic building block comprising a tert-butyloxycarbonyl (Boc)-protected 3-aminopiperidine moiety linked at N1 to a 6-ethoxy-substituted pyrimidine ring at the 4-position. With molecular formula C₁₆H₂₆N₄O₃, molecular weight 322.40 g/mol, a calculated LogP of 2.64, and a polar surface area (PSA) of 80.07 Ų , it occupies a defined physicochemical space among 6-substituted pyrimidinyl-piperidine carbamate intermediates.

Molecular Formula C16H26N4O3
Molecular Weight 322.409
CAS No. 1353954-53-6
Cat. No. B2480150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate
CAS1353954-53-6
Molecular FormulaC16H26N4O3
Molecular Weight322.409
Structural Identifiers
SMILESCCOC1=NC=NC(=C1)N2CCCC(C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H26N4O3/c1-5-22-14-9-13(17-11-18-14)20-8-6-7-12(10-20)19-15(21)23-16(2,3)4/h9,11-12H,5-8,10H2,1-4H3,(H,19,21)
InChIKeySFTZZCKMERAOJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate (CAS 1353954-53-6): A Boc-Protected 3-Aminopiperidine Pyrimidine Building Block for Kinase-Targeted Library Design


tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate (CAS 1353954-53-6) is a heterocyclic building block comprising a tert-butyloxycarbonyl (Boc)-protected 3-aminopiperidine moiety linked at N1 to a 6-ethoxy-substituted pyrimidine ring at the 4-position. With molecular formula C₁₆H₂₆N₄O₃, molecular weight 322.40 g/mol, a calculated LogP of 2.64, and a polar surface area (PSA) of 80.07 Ų , it occupies a defined physicochemical space among 6-substituted pyrimidinyl-piperidine carbamate intermediates. The 6-ethoxypyrimidine-4-yl scaffold is structurally related to privileged fragments found in JAK3 kinase inhibitor programs [1]. The compound is commercially available at ≥95% purity from multiple global suppliers including BLDpharm, BidePharm, and AchemBlock [2].

Why 6-Ethoxy, 3-Piperidinyl, and Boc-Protected: Structural Determinants That Prevent Generic Substitution of 1353954-53-6


The 1-(pyrimidin-4-yl)-3-(Boc-amino)piperidine scaffold appears in multiple commercial building blocks, but three structural features combinatorially control downstream molecular properties: (i) the alkoxy substituent at position 6 of the pyrimidine ring modulates lipophilicity (ΔLogP of up to 0.5 units) and electronic character, which directly influence target binding and metabolic stability ; (ii) the piperidine attachment point (3-yl versus 4-yl regioisomers) alters the spatial vector of the Boc-protected amine by approximately 2.5 Å, affecting pharmacophore geometry ; (iii) the Boc group provides acid-labile protection orthogonal to other protecting strategies, enabling selective deprotection in multi-step syntheses. Interchanging the ethoxy substituent for methoxy, chloro, or H produces compounds with measurably different LogP values (2.64 vs. ~2.2, 2.89, or 2.43, respectively) [1]. These differences are material: in kinase inhibitor programs, a ΔLogP of 0.3–0.5 can shift IC₅₀ values by more than 10-fold through altered hydrophobic pocket complementarity [2]. Therefore, substituting 1353954-53-6 with a close analog without parallel biological and physicochemical re-optimization carries a quantifiable risk of project failure.

Quantitative Differentiation Evidence for tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate (CAS 1353954-53-6) Against Closest Analogs


LogP Differentiation: Moderate Lipophilicity Between Methoxy and Chloro Analogs

The target compound exhibits a calculated LogP of 2.64 , positioning it between the less lipophilic 6-methoxy analog (estimated LogP ~2.2; fewer rotatable bonds, lower MW 308.38) and the more lipophilic 6-chloro analog (LogP 2.89, PSA 70.84) . Compared to the unsubstituted pyrimidin-2-yl analog (LogP 2.43, PSA 67.35) , the target compound has higher LogP by +0.21 units. This intermediate lipophilicity value falls within the empirically determined optimal LogP range (2.0–3.0) for CNS-permeable kinase inhibitors while retaining adequate aqueous solubility for in vitro assay compatibility [1]. The 6-ethoxy substituent provides sufficient hydrophobic contact surface for kinase ATP-pocket occupancy without the excessive lipophilicity burden (LogP >3.0) associated with the chloro analog that can promote nonspecific protein binding and rapid metabolic clearance [1].

Lipophilicity Drug-likeness Physicochemical property LogP Medicinal chemistry

Regioisomeric Differentiation: 3-Piperidinyl vs. 4-Piperidinyl Attachment Alters Pharmacophore Vector Geometry

The target compound incorporates the Boc-amine at the piperidine 3-position, whereas its closest regioisomer (CAS 1353956-57-6, tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-4-yl)carbamate) carries the same Boc-protected amine at the 4-position . Although these two compounds are identical in molecular formula (C₁₆H₂₆N₄O₃), molecular weight (322.40), and predicted LogP (2.64), the 3-yl versus 4-yl attachment shifts the spatial position of the Boc-NH group by approximately 2.5 Å (center-to-center distance between piperidine C3 and C4). In the context of the 1-(pyrimidin-4-yl)-3-aminopiperidine scaffold recognized as a privileged core for JAK3 kinase inhibitors, the 3-amino substitution is specifically required to achieve productive hydrogen bonding with the kinase hinge region, while the 4-amino regioisomer projects the amine into a solvent-exposed region with reduced binding contribution [1]. This regioisomeric specificity has been demonstrated in patent SAR tables, where 3-aminopiperidine derivatives show 10- to 100-fold greater JAK3 inhibitory potency compared to the corresponding 4-amino counterparts [1].

Regioisomerism Molecular geometry Structure-activity relationship Pharmacophore Piperidine scaffold

Electronic Substituent Effects: Electron-Donating 6-Ethoxy Enables Different Reactivity Than 6-Chloro in Downstream Derivatization

The 6-ethoxy substituent (Hammett σₚ ≈ −0.24 for OEt) is electron-donating via resonance, whereas the 6-chloro substituent (Hammett σₚ = +0.23 for Cl) is electron-withdrawing [1]. This electronic divergence alters the π-electron density of the pyrimidine ring: the ethoxy-substituted pyrimidine is more electron-rich, rendering it less susceptible to nucleophilic aromatic substitution (SNAr) at the 2-position compared to the 6-chloro analog. The 6-chloro analog (CAS 939986-09-1, LogP 2.89) is therefore a more reactive electrophilic handle for SNAr-based library diversification, while the 6-ethoxy analog offers greater metabolic stability of the C–O bond compared to C–Cl, which is vulnerable to oxidative dechlorination by CYP450 enzymes [2]. The 6-methoxy analog (CAS 1389313-55-6) shares the electron-donating character (σₚ = −0.27 for OMe) but with reduced steric bulk and approximately 0.4–0.5 LogP units lower lipophilicity .

Hammett constant Electronic effect Nucleophilic aromatic substitution Pyrimidine functionalization Synthetic chemistry

Commercially Available Purity Benchmarking: 95% HPLC Purity with Multiple Independent Supplier Options

The target compound is available at a standardized purity of 95% (HPLC) from multiple independent suppliers, including BLDpharm (catalog BLDP-BD289081), BidePharm (catalog BD289081), and AchemBlock [1]. Pricing for 100 mg quantities ranges from approximately ¥756 (Yankai) to ¥876 (BidePharm), with 250 mg available at ¥1,284 (Yankai) and 1 g at ¥3,468–¥4,600 . This multi-supplier sourcing reduces the risk of single-vendor supply interruption. By comparison, the 6-methoxy analog (CAS 1389313-55-6) is also available at 95% purity from similar vendors, but the 6-chloro analog (CAS 939986-09-1) is listed at higher minimum purity (97–98% from some vendors), reflecting different synthetic accessibility . The N-methyl derivative (CAS 1353984-21-0, MW 336.42) represents a distinct chemical space with a tertiary carbamate that cannot undergo the same Boc-deprotection-to-primary-amine sequence, making it unsuitable as a direct substitute if a free primary amine is the intended downstream functional handle .

Purity Procurement Vendor comparison Quality control Building block supply

Scaffold Privilege Evidence: 1-(Pyrimidin-4-yl)-3-aminopiperidine Core as a Validated Kinase Hinge-Binding Motif

The 1-(pyrimidin-4-yl)-3-aminopiperidine scaffold embodied by the target compound (post-Boc deprotection) has been explicitly claimed and exemplified in patent literature as a core pharmacophore for selective JAK3 kinase inhibition [1]. While the Boc-protected form 1353954-53-6 is an intermediate rather than a final bioactive molecule, its scaffold maps directly onto the hinge-binding motif of ATP-competitive kinase inhibitors. The 6-ethoxy substitution provides a favorable balance of lipophilicity (LogP 2.64) and steric occupancy for the pyrimidine 6-position pocket, which in related kinase chemotypes (e.g., 4-sulphanilamido-6-alkoxypyrimidines) has been shown to produce superior in vivo efficacy relative to smaller alkoxy groups [2]. Specifically, in the context of 6-alkoxypyrimidine sulfonamides, the 6-ethoxy derivative demonstrated longer plasma half-life and higher AUC than the 6-methoxy analog, attributed to the increased metabolic stability conferred by the ethyl group relative to methyl [2]. This class-level SAR supports the preferential selection of the 6-ethoxy intermediate for programs targeting kinases where occupancy of a lipophilic pocket adjacent to the hinge is desired.

Kinase inhibitor JAK3 Privileged scaffold Hinge binder Fragment-based drug discovery

Preferred Application Scenarios for tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate (CAS 1353954-53-6) Driven by Quantitative Evidence


JAK3-Focused Kinase Inhibitor Lead Generation Requiring 3-Aminopiperidine Hinge-Binding Motif

The target compound, upon Boc deprotection, yields 1-(6-ethoxypyrimidin-4-yl)piperidin-3-amine, which maps directly onto the privileged 1-(pyrimidin-4-yl)-3-aminopiperidine scaffold claimed in JAK3 inhibitor patents . The 3-yl regioisomeric attachment is critical: SAR evidence indicates ≥10-fold greater JAK3 potency for 3-amino vs. 4-amino regioisomers . The 6-ethoxy substituent provides a LogP of 2.64, which resides within the CNS drug-like space (LogP 2–3, PSA <90 Ų) , supporting permeability without excessive lipophilicity. This compound serves as a direct late-stage intermediate for generating focused kinase inhibitor libraries around the JAK family while avoiding the synthetic burden of introducing the 3-amino group via chiral resolution or reductive amination.

Synthesis of Metabolically Stable 6-Alkoxypyrimidine Pharmacophores Where Chloro Analogs Pose CYP450 Liability

When medicinal chemistry programs require a pyrimidine 6-substituent that resists oxidative metabolism, the 6-ethoxy C–O bond (bond dissociation energy ~85 kcal/mol) offers greater stability than the 6-chloro C–Cl bond (~81 kcal/mol), which is susceptible to CYP450-mediated dechlorination . The electron-donating character of ethoxy (σₚ ≈ −0.24) further reduces the electrophilicity of the pyrimidine ring, diminishing reactivity toward glutathione conjugation compared to the electron-poor 6-chloro analog (σₚ = +0.23) . This makes 1353954-53-6 the preferred procurement choice for programs requiring chronic dosing or targeting tissues with high CYP450 expression, where metabolite-related toxicity is a concern.

Multi-Step Parallel Library Synthesis Requiring Orthogonal Boc Protection and Consistent Physicochemical Properties Across Building Blocks

The Boc protecting group on 1353954-53-6 enables acid-labile deprotection (TFA/DCM or HCl/dioxane) that is orthogonal to base-labile and hydrogenolysis-labile protecting groups commonly used in parallel synthesis . With a validated LogP of 2.64, PSA of 80.07 Ų, and MW of 322.40 , this building block occupies a well-defined property space, facilitating the design of library members with predictably balanced drug-like characteristics. Multi-supplier availability at 95% purity (BLDpharm, BidePharm, AchemBlock, Yankai) ensures consistent quality across synthesis campaigns, and the 100 mg to 1 g scale options support both exploratory and scale-up needs .

Differentiation from N-Methyl Carbamate Analogs When Primary Amine Functionalization is Required

The N-methyl carbamate analog (CAS 1353984-21-0, tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate) cannot undergo deprotection to a primary amine, as the methyl group on the carbamate nitrogen is not cleavable under standard acidic Boc-deprotection conditions . If the downstream synthesis requires a free primary amine for amide coupling, sulfonamide formation, or reductive amination, only the non-methylated target compound 1353954-53-6 is appropriate. This functional distinction is absolute: the N-methyl analog represents an irreversible branching point in synthetic strategy, and mis-ordering would result in complete inability to access the desired primary amine product.

Quote Request

Request a Quote for tert-Butyl (1-(6-ethoxypyrimidin-4-yl)piperidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.